Efetozole

Description

Contextualization within Chemical Biology and Pharmaceutical Sciences

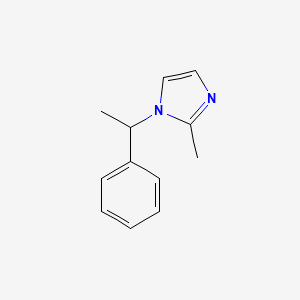

In chemical biology and pharmaceutical sciences, compounds like Efetozole are often identified and cataloged for their structural characteristics and potential utility. This compound, with the molecular formula C₁₂H₁₄N₂ and a molecular weight of 186.25 g/mol , is classified as an imidazole (B134444) derivative drugbank.comnih.govgoogleapis.com. Its presence in various patent documents suggests its consideration, or inclusion in broader lists, within pharmaceutical research and development, particularly concerning drug delivery systems and general pharmaceutical classifications chemicalbook.inucdavis.edugoogle.comdrugbank.compharmaphorum.comnih.govgoogle.comgoogle.com. However, detailed public scholarly discourse specifically elucidating its precise role, mechanism of action, or biological targets within chemical biology remains limited.

Historical Trajectories of this compound in Scholarly Discourse

The historical trajectory of this compound in scholarly discourse is predominantly marked by its inclusion in patent applications and regulatory listings rather than a rich history of independent research publications detailing its specific biological activities or therapeutic applications. It is frequently listed among a multitude of chemical entities in patents related to pharmaceutical formulations, drug delivery methods, or general chemical inventories googleapis.comgoogle.comgoogle.comgoogle.comgoogleapis.comgoogleapis.comgoogle.com. For instance, this compound is mentioned in patents concerning methods and devices for the treatment of ocular conditions, where it is listed as a potential bioactive agent among many others googleapis.compharmaphorum.comnih.govgoogle.comgoogleapis.com. Similarly, it appears in patents related to controlled absorption formulations for pharmaceutically active organic compounds google.comgoogle.com. This pattern suggests that this compound's historical presence is more as a recognized chemical structure within a broader context of intellectual property and chemical cataloging, rather than a compound that has been the singular focus of extensive historical biological or pharmacological investigation.

Contemporary Research Paradigms and Unaddressed Inquiries Regarding this compound

Contemporary research paradigms concerning this compound, as reflected in publicly available scholarly and patent literature, continue to show a limited focus on its specific biological activity or detailed pharmacological profile. While its chemical identity is established, the precise mechanisms by which this compound might interact with biological systems, its potential therapeutic applications, or its specific targets remain largely unaddressed in widely published research findings. The prevailing documentation places this compound within broad lists of compounds, indicating that specific, in-depth investigations into its unique properties or clinical utility are either proprietary, nascent, or not extensively disseminated in the public domain. Consequently, significant unaddressed inquiries persist regarding this compound's potential biological relevance, its specific molecular interactions, and any unique contributions it might offer to chemical biology or pharmaceutical development beyond its current status as a listed chemical entity.

Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂ | drugbank.comnih.govgoogleapis.com |

| Molecular Weight | 186.25 g/mol | drugbank.comnih.govgoogleapis.com |

| PubChem CID | 76960080 | drugbank.comnih.gov |

| IUPAC Name | 2-methyl-1-[(1S)-1-phenylethyl]imidazole | drugbank.comnih.gov |

| CAS Number | 99530-99-1 | drugbank.comnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

99500-54-6 |

|---|---|

Molecular Formula |

C12H14N2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

2-methyl-1-(1-phenylethyl)imidazole |

InChI |

InChI=1S/C12H14N2/c1-10(12-6-4-3-5-7-12)14-9-8-13-11(14)2/h3-10H,1-2H3 |

InChI Key |

CILDGVODBJAMGO-UHFFFAOYSA-N |

SMILES |

CC1=NC=CN1C(C)C2=CC=CC=C2 |

Canonical SMILES |

CC1=NC=CN1C(C)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Efetozole

Strategies for Efetozole Chemical Synthesis

Retrosynthetic analysis is a pivotal approach in organic synthesis, involving the deconstruction of a target molecule into simpler, readily available starting materials through a series of imaginary disconnections. For this compound, a key disconnection can be envisioned at the N-C(phenylethyl) bond, separating the imidazole (B134444) core from the chiral 1-phenylethyl moiety. This approach is common in the synthesis of N-substituted imidazoles. lookchem.com

The 1-phenylethylamine (B125046) unit, a crucial chiral building block for this compound, can be obtained enantiomerically pure through chiral resolution techniques, such as the use of L-malic acid to separate the enantiomers of racemic 1-phenylethylamine. The racemic amine itself is often prepared by the reductive amination of acetophenone. The 2-methylimidazole (B133640) scaffold, the other major component, can be conceptually derived from simpler precursors like glyoxal, acetaldehyde, and ammonia, which are foundational in general imidazole synthesis. google.comchemeo.com

Several methodologies have been established for the synthesis of 1-phenylethyl-substituted imidazoles, which form the core of this compound.

Route 1: Three-Component Reaction via Imidazole N-Oxides A notable route for synthesizing optically active 1-(1-phenylethyl)imidazoles involves a three-component condensation reaction. uni.luresearchgate.net

Step 1: Formation of Imidazole 3-Oxides: The reaction typically involves an enantiomerically pure 1-phenylethylamine (either (R)- or (S)-isomer), formaldehyde (B43269), and an α-(hydroxyimino)ketone. This condensation yields the corresponding enantiomerically pure 1-(1-phenylethyl)imidazole 3-oxides in high yields. The reaction can be effectively carried out in solvents such as methanol (B129727) or acetic acid. uni.luresearchgate.netlookchem.com

For instance, the reaction of (R)- or (S)-1-phenylethylamine with formaldehyde and an α-(hydroxyimino)ketone, like 3-(hydroxyimino)butan-2-one (diacetylmonooxime), leads to the formation of 1-(1-phenylethyl)-4,5-dimethyl-1H-imidazole 3-oxide. uni.lulookchem.com

Step 2: Deoxygenation: The imidazole 3-oxides are subsequently deoxygenated to yield the desired 1-(1-phenylethyl)imidazoles. This transformation is efficiently achieved by treating the N-oxides with Raney Nickel in methanol at room temperature, often resulting in almost quantitative yields. uni.luuzh.ch

Route 2: Synthesis via Imidazole-5-Carboxylic Acid Derivatives Patent literature, such as US4038286A, describes the synthesis of racemates and optical isomers of 1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid derivatives, which share a close structural resemblance to this compound. uzh.chgoogle.com

One reported pathway involves starting with (-)-2-[N-(1-phenylethyl)amino]acetonitrile. This intermediate is then converted to (-)-N-(1-cyano-2-oxoethyl)-N-(1-phenylethyl)formamide, followed by further reactions to cyclize into the imidazole ring system, leading to imidazole-5-carbonitrile and subsequently to the corresponding carboxylic acid derivatives. uzh.ch

An alternative approach involves the oxidation of 2-mercapto-1-(1-phenylethyl)-1H-imidazole-5-carboxamide using hydrogen peroxide under alkaline conditions. This method highlights the potential for modifying pre-formed imidazole rings to achieve the desired substitution patterns.

While specific advanced and sustainable synthetic approaches directly for this compound are not extensively detailed in general literature, broader advancements in imidazole chemistry offer promising avenues.

Microwave-Assisted Synthesis: This technique has emerged as a highly efficient method for synthesizing imidazole derivatives, offering benefits such as significantly reduced reaction times, improved yields, and cleaner reaction profiles, often minimizing or eliminating the need for hazardous solvents. wjbphs.comwjbphs.com

Biocatalysis: The utilization of bio-catalysts, such as lemon juice, in the synthesis of certain triaryl-1H-imidazole derivatives demonstrates a move towards more environmentally benign and sustainable synthetic methodologies. Such biocatalytic approaches could potentially be explored for the synthesis of this compound precursors or related imidazole structures. researchgate.net

Green Solvents: The shift towards using environmentally friendly solvents, particularly water, instead of traditional organic solvents, is a crucial aspect of sustainable chemistry that can be applied to various steps in imidazole synthesis. wjbphs.comijpsr.com

Rational Design and Synthesis of this compound Derivatives

The rational design of this compound analogs is guided by the understanding of its core structure, 2-methyl-1-[(1S)-1-phenylethyl]imidazole. Analog design aims to modulate physicochemical properties and potentially enhance biological activity or improve pharmacokinetic profiles. Key principles include:

Modification at the C2 Position: The methyl group at the C2 position of the imidazole ring can be varied to introduce different alkyl, aryl, or functionalized chains. This modification can significantly impact steric hindrance and electronic properties.

Substitution on the Phenyl Ring: Introducing substituents (e.g., halogens, alkyl groups, alkoxy groups) on the phenyl ring of the 1-phenylethyl moiety can alter lipophilicity, electronic distribution, and interactions with biological targets.

Alterations to the Imidazole Ring: While maintaining the core heterocyclic structure, modifications such as introducing additional substituents at C4 or C5, or exploring bioisosteric replacements for the imidazole ring, could be considered.

Stereochemical Exploration: Given this compound's defined (S)-stereochemistry, the synthesis and evaluation of its (R)-enantiomer and racemic mixtures are crucial to understand the impact of chirality on its properties.

Linker Modifications: Adjusting the nature or length of the linker connecting the phenyl group to the imidazole nitrogen can influence molecular flexibility and binding interactions.

The synthesis of novel this compound analogs often leverages and extends the established synthetic routes for the parent compound, with additional functionalization steps.

Functionalization of Pre-formed Imidazole Rings: Once the basic 1-(1-phenylethyl)imidazole scaffold is established, further chemical modifications can be performed. For example, the synthesis of 2-(3-methyl-3H-diaziren-3-yl)ethyl 1-(1-phenylethyl)-1H-imidazole-5-carboxylate, a derivative structurally related to this compound, demonstrates that esterification of a carboxylic acid group at the C5 position with various alcohols can introduce diverse functionalities. google.com

Introduction and Modification of C2 Substituents: The synthesis of 2-mercapto-1-(1-phenylethyl)-1H-imidazole-5-carboxamide derivatives, followed by oxidation, illustrates a pathway for introducing and modifying substituents at the C2 position of the imidazole ring, allowing for a range of chemical variations.

Reactions of Halogenated Imidazole Intermediates: Intermediates with reactive groups, such as a chloromethyl group on the imidazole ring, can serve as versatile building blocks. For instance, 5-(chloromethyl)-1-(1-phenylethyl)-1H-imidazole monohydrochloride has been used in reactions with amines to synthesize various derivatives, providing a flexible route for analog creation. nih.gov

Computational Chemistry and Chemoinformatic Approaches in Derivative Design

Computational chemistry and chemoinformatic approaches play a pivotal role in modern drug discovery and the rational design of novel chemical derivatives. These in silico methodologies enable researchers to predict molecular properties, simulate interactions with biological targets, and filter vast chemical spaces efficiently, thereby accelerating the discovery and optimization process.

Key computational and chemoinformatic approaches applied in derivative design include:

Molecular Docking : This technique predicts the preferred orientation of a ligand (e.g., an this compound derivative) when bound to a receptor or enzyme, and estimates the strength of the binding affinity. ijpsjournal.commdpi.comrjsocmed.com Software such as AutoDock Vina is commonly utilized for these studies, providing insights into the molecular interactions (e.g., hydrogen bonding, hydrophobic interactions) that govern ligand-target binding. ijpsjournal.comrjsocmed.com

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction : In silico ADMET analysis assesses the pharmacokinetic and toxicological profiles of designed compounds. Tools like SwissADME and pkCSM are widely used to predict properties such as gastrointestinal absorption, blood-brain barrier permeability, metabolic stability, and potential toxicity, allowing for early identification and optimization of drug-like candidates. mdpi.comrjsocmed.com

Drug-likeness and Lipinski's Rule of Five : Chemoinformatic filters, such as Lipinski's Rule of Five, are applied to evaluate the "drug-likeness" of compounds based on their physicochemical properties (e.g., molecular weight, lipophilicity, number of hydrogen bond donors and acceptors). Compounds that adhere to these rules generally exhibit better oral bioavailability. Software like Molinspiration can be used to assess these parameters. ijpsjournal.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish mathematical relationships between the chemical structures of compounds and their biological activities. By analyzing these relationships, researchers can predict the activity of new, untested derivatives and guide the design of compounds with improved potency or selectivity. nih.gov

Evolutionary Algorithms : These algorithms are employed in the design of derivatives by iteratively generating and optimizing molecular structures based on desired properties, exploring a vast chemical space more effectively than traditional methods. mdpi.com

By integrating these computational and chemoinformatic tools, researchers can rationally design and virtually screen large libraries of this compound derivatives, predict their potential interactions with biological targets, and assess their drug-like properties before undertaking costly and time-consuming experimental synthesis and testing. This approach significantly streamlines the lead optimization process, facilitating the development of compounds with enhanced therapeutic potential.

Molecular Mechanisms and Preclinical Pharmacological Investigations of Efetozole Non Human Systems

Efetozole's Molecular Targets and Binding Kinetics

Molecular targets are the specific biomolecules, such as receptors or enzymes, with which a compound interacts to produce its pharmacological effect. Characterizing the binding kinetics of this compound to these targets, including affinity and dissociation rates, is essential for understanding its potency and duration of action.

Receptor binding studies are fundamental in pharmacology to determine a compound's affinity for specific receptors. These studies can be performed in vitro, utilizing isolated receptors or cell lines expressing particular receptors, and in vivo in non-human animal models. In vitro receptor binding assays often involve determining the ability of a chemical to bind to a hormone receptor. researchgate.net For instance, such assays are widely used for screening and characterizing the endocrine-disrupting potential of chemicals. researchgate.net Animal models also play a significant role in investigating receptor binding specificity and its impact on physiological processes. nih.govmdpi.com While general methodologies for such studies are well-established, specific detailed research findings on this compound's receptor binding profiles in either in vitro or non-human animal models were not identified in the conducted searches.

Enzyme kinetics studies investigate how a compound interacts with enzymes, either inhibiting or activating their activity, and the rates at which these reactions occur. These studies are typically performed in vitro to determine parameters such as K_m (Michaelis constant) and V_max (maximum reaction rate), and how these are altered in the presence of the compound. nih.govnih.gov Variability in in vitro enzyme kinetic data can arise from factors like the enzyme source, preparation methods, and experimental design. nih.gov While in vivo enzyme turnover numbers can be estimated and show stability, their correlation with in vitro k_cat values can vary. nih.gov Despite the importance of such profiling, specific data pertaining to this compound's enzyme kinetics or its modulation of enzyme activity in in vitro systems or non-human animal models were not found in the available search results.

Computational methods play a crucial role in predicting drug-target interactions (DTIs), helping to narrow down the vast search space for experimental verification. plos.orgnih.govnih.gov These in silico techniques, such as ligand-based and docking-based approaches, utilize the chemical structure of compounds and the 3D structure of proteins to predict interaction likelihood. plos.org The reliability of these predictions can be compromised by limited information on known ligands per protein. plos.org Experimental validation is then used to confirm these computational predictions, which is a critical step due to the high cost and labor associated with comprehensive experimental profiling. nih.govnih.gov This computational-experimental framework allows for the prediction and preclinical verification of drug-target interactions, assisting in understanding a compound's mode of action and identifying potential off-targets. nih.gov However, specific computational predictions or their experimental validation for this compound's ligand-target interactions were not identified in the conducted searches.

Cellular and Subcellular Pharmacodynamics of this compound (In Vitro Studies)

Cellular and subcellular pharmacodynamics examine how a compound affects the functions and processes within cells and their organelles. These in vitro studies provide a detailed understanding of the downstream effects of a compound's molecular interactions.

Cellular pathway perturbation studies involve observing how a compound alters the normal functioning of cellular signaling pathways. These in vitro analyses can include examining changes in gene expression, protein activation, or metabolic flux. nih.govnih.gov For instance, analyses of genome-wide gene expression levels can reveal which genes and pathways are affected in cell lines. nih.gov Such studies are vital for understanding the broader cellular response to a compound. While the methodologies for conducting cellular pathway perturbation studies in vitro are well-established, specific findings regarding this compound's effects on cellular pathways were not found in the conducted searches.

Investigations into organelle-specific functional alterations focus on how a compound impacts the integrity and function of various cellular organelles, such as mitochondria, the endoplasmic reticulum, or lysosomes. The synchronous functioning and quality control of organelles are essential for maintaining cellular homeostasis. nih.gov Prolonged exposure to stressors, including certain drugs, can disrupt the functional integrity of organelles, contributing to disease progression. nih.gov Understanding these alterations at the organelle level can reveal critical aspects of a compound's mechanism of action and potential effects. However, specific information detailing this compound's impact on organelle-specific functional alterations in in vitro studies was not identified in the conducted searches.

Biomarker Response and Functional Assays (In Vitro)

In in vitro preclinical studies, biomarker responses and functional assays are employed to understand a compound's direct effects on biological pathways and cellular functions. These assays typically involve using isolated cells, tissues, or biochemical systems to evaluate specific molecular interactions. For a compound like this compound, in vitro investigations would aim to identify its primary molecular targets and the cascade of events it initiates or modulates.

Key aspects of in vitro biomarker response and functional assays include:

Target Engagement Assays: These assays determine if and how this compound binds to or interacts with its intended molecular target (e.g., receptors, enzymes, ion channels). This can involve techniques such as radioligand binding assays, enzyme inhibition assays, or reporter gene assays.

Cellular Pathway Modulation: Researchers would investigate this compound's impact on intracellular signaling pathways. This often involves measuring changes in phosphorylation states of proteins, gene expression levels (e.g., via quantitative PCR or RNA sequencing), or protein levels (e.g., via Western blot or ELISA). For instance, differential expressed genes (DEGs) can be regulated in response to compound treatment, providing insights into modulated pathways such as PI3K-AKT, cell cycle-apoptosis, and MAPK pathways.

Functional Readouts: These assays assess the biological consequences of this compound's molecular interactions. Examples include cell proliferation assays, apoptosis assays (e.g., caspase activity measurements), cell migration assays, or assays measuring specific cellular secretions like cytokines or chemokines. Functional assays can provide insights into the functional engagement of DNA repair proteins in genome maintenance mechanisms or measure the capacity of antibodies to neutralize or inhibit key effector functions.

An example of data that might be presented from such studies, if available for this compound, could be a table showing its effect on specific biomarkers or cellular functions, such as:

| Biomarker/Functional Assay | Observed Effect (e.g., IC50, Fold Change) | Cellular System (e.g., Cell Line) |

| Target X Binding Affinity | IC50 = Y nM | Recombinant Protein / Cell Lysate |

| Pathway Z Activation | Z-fold increase | Cell Line A |

| Apoptosis Induction | X% increase in Caspase-3 activity | Cell Line B |

In Vivo Preclinical Pharmacological Assessment of this compound (Non-Human Animal Models)

In vivo preclinical studies utilize living animal models to evaluate the pharmacological effects of this compound within a complex biological system, providing insights into its efficacy, pharmacodynamics, and physiological impact nih.gov. The selection of animal species is based on similarities to humans in pharmacodynamics, pharmacokinetics, physiology, and pathophysiology nih.gov. Common animal models include rodents (mice, rats) and non-rodents (e.g., dogs, rabbits, monkeys), chosen based on the disease model and the drug's mechanism of action nih.gov.

Pharmacodynamic (PD) markers are measurable indicators of a drug's effect on the body. In animal models, the evaluation of these markers helps confirm target engagement in vivo and provides early evidence of biological activity nih.gov.

Typical pharmacodynamic marker evaluations include:

Biomarker Levels in Tissues/Fluids: Measuring changes in the concentration of specific proteins, enzymes, or metabolites in blood, urine, or target tissues that are indicative of this compound's mechanism of action. For instance, in oncology models, analysis options include tumor growth kinetics, tumor weights, and PK/PD (biomarker) ex vivo analysis in organs/tissues and tumors.

Histopathological Changes: Examining tissue samples for microscopic changes that reflect the drug's effect on disease progression or resolution.

Gene and Protein Expression: Analyzing gene and protein expression profiles in relevant tissues to understand the in vivo molecular response to this compound.

Imaging Biomarkers: Utilizing imaging techniques (e.g., MRI, PET, CT) to non-invasively monitor physiological or pathological changes in response to treatment.

An illustrative table for pharmacodynamic marker evaluation might appear as follows:

| PD Marker (e.g., Protein X) | Animal Model (e.g., Mouse Strain) | Tissue/Fluid Sample | Change from Baseline |

| Protein X Expression | C57BL/6 Mouse | Target Organ | Decreased by Y% |

| Enzyme Y Activity | Sprague-Dawley Rat | Plasma | Increased by Z-fold |

Areas of investigation typically include:

Cardiovascular System: Monitoring heart rate, blood pressure, and electrocardiogram (ECG) parameters.

Central Nervous System (CNS): Observing animal behavior, neurological function, and potential effects on brain activity.

Respiratory System: Assessing respiratory rate and lung function.

Gastrointestinal System: Monitoring digestive function and gut motility.

Renal and Hepatic Systems: Evaluating kidney and liver function through biochemical markers and histological examination.

Immune System: Assessing changes in immune cell populations, cytokine profiles, and immune responses.

Dose-response characterization in non-human animal models is essential for understanding the relationship between the administered dose of this compound and the magnitude of the observed pharmacological effect. These studies aim to determine the effective dose range, maximum tolerated dose, and the shape of the dose-response curve.

Key aspects of dose-response characterization include:

Efficacy Studies: Administering increasing doses of this compound to animal models of a specific disease and measuring the therapeutic outcome (e.g., reduction in tumor size, improvement in disease symptoms).

Pharmacodynamic Dose-Response: Correlating the dose of this compound with the modulation of specific pharmacodynamic markers identified in earlier studies.

Exposure-Response (E/R) Curves: Establishing relationships between drug exposure (e.g., plasma concentration) and the observed response, which is critical for predicting human dose selection.

An example of preclinical dose-response data, if available for this compound, could be presented as:

| Dose (mg/kg) | Observed Efficacy (e.g., % Disease Reduction) | PD Marker Response (e.g., % Inhibition) |

| 0.1 | 10% | 15% |

| 1.0 | 45% | 60% |

| 10.0 | 80% | 90% |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Efetozole

Fundamental Principles of Efetozole SAR Analysis

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry that explores the direct correlation between the chemical structure of a compound and its biological activity nih.gov. In the context of this compound, SAR analysis would involve systematically modifying its molecular structure and observing the resulting changes in its biological potency, selectivity, or efficacy. The core principle is that specific structural features or functional groups within the this compound molecule are responsible for its interaction with a biological target, thereby eliciting a particular biological response. By altering these features, researchers can identify which parts of the molecule are essential for activity and how these changes impact the compound's pharmacological profile nih.gov. This iterative process guides the optimization of lead compounds by pinpointing structural elements that enhance desired activities or reduce undesirable ones.

Elucidation of Key Pharmacophoric Attributes of this compound

The elucidation of pharmacophoric attributes is a critical step in understanding how this compound interacts with its biological targets at a molecular level. A pharmacophore represents the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger or block its biological response researchgate.netwikipedia.org.

For this compound, identifying essential structural motifs involves pinpointing the specific arrangements of atoms and functional groups within the molecule that are indispensable for its biological activity frontiersin.orglibretexts.org. These motifs often include features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions, aromatic rings, and positively or negatively ionizable groups researchgate.netwikipedia.org. While specific detailed research findings on this compound's essential structural motifs are not extensively detailed in the provided search results, the general approach involves analyzing a series of this compound derivatives to determine which parts of the molecule are consistently present in active compounds and crucial for binding to the target. This analysis helps to define the spatial arrangement and chemical nature of the interactions required for this compound's biological effect researchgate.netwikipedia.org.

The influence of chemical substituents on this compound's biological potency and selectivity is investigated by systematically varying groups attached to its core structure. Substituents can impact biological activity by altering the molecule's electronic properties (e.g., electron-donating or withdrawing effects), steric bulk (e.g., size and shape), and lipophilicity (hydrophobicity) neovarsity.org. For instance, a study on 4-azabenzoxazole analogues showed that the introduction of substituted phenyl, pyridyl, and fused heterocyclic groups to a specific position yielded compounds with good antagonist activity nih.gov. Similarly, for this compound, researchers would explore how different substituents (e.g., alkyl groups, halogens, or aromatic rings) at various positions affect its binding affinity, metabolic stability, and target specificity. This provides valuable information for optimizing the compound's pharmacological profile.

Computational Methodologies for this compound QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between a compound's molecular structure and its biological activity or properties neovarsity.orgmdpi.comconicet.gov.arnih.gov. This allows for the prediction of activities for new compounds without extensive experimental testing, thereby accelerating the drug discovery process neovarsity.orgconicet.gov.ar.

The foundation of QSAR modeling for this compound lies in the selection and application of appropriate molecular descriptors. Molecular descriptors are numerical values that encode various physicochemical properties and structural characteristics of a molecule neovarsity.orgresearchgate.nete-bookshelf.denih.gov. These can range from simple 1D descriptors like molecular weight and logP (lipophilicity), to 2D descriptors capturing structural connectivity (e.g., topological indices), and 3D descriptors reflecting spatial arrangements and electronic properties neovarsity.org. For this compound, relevant descriptors would be calculated to quantify its molecular features, such as its size, shape, electronic distribution, and hydrogen bonding capabilities. These descriptors serve as independent variables in the QSAR model, aiming to correlate with the biological activity (dependent variable) neovarsity.orgresearchgate.net.

Common types of molecular descriptors include:

Constitutional Descriptors: Based on the molecular formula and atom counts (e.g., molecular weight, number of rotatable bonds).

Topological Descriptors: Derived from the connectivity of atoms in a molecule (e.g., Wiener index, topological polar surface area (TPSA)).

Electronic Descriptors: Reflecting the electronic properties (e.g., dipole moment, energy of the highest occupied molecular orbital (EHOMO), lowest unoccupied molecular orbital energy (ELUMO), partial charges, electrophilicity index) researchgate.netbiolscigroup.us.

Steric Descriptors: Related to the three-dimensional shape and bulk of the molecule.

Hydrophobic Descriptors: Quantifying lipophilicity (e.g., logP).

The selection of descriptors is crucial and depends on the specific biological activity being modeled and the chemical diversity of the this compound derivatives under investigation neovarsity.org.

Once molecular descriptors are calculated for this compound and its analogs, various predictive modeling algorithms are employed to build QSAR models. These algorithms establish the mathematical relationship between the descriptors and the biological activity. Popular algorithms include Multiple Linear Regression (MLR), Partial Least Squares (PLS), Support Vector Machines (SVM), and neural networks neovarsity.orgresearchgate.netbiorxiv.org.

Two prominent 3D and 2D QSAR methodologies that could be applied to this compound are Comparative Molecular Field Analysis (CoMFA) and Hologram QSAR (HQSAR) imist.maimist.manih.govnih.gov:

Comparative Molecular Field Analysis (CoMFA): CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of compounds with their steric and electrostatic fields nih.gov. In a CoMFA study of this compound, the molecules would be aligned in 3D space, and then their steric and electrostatic interactions with a probe atom at various grid points around the molecules would be calculated. These interaction energies serve as descriptors. The resulting 3D contour maps can visually represent regions where specific steric or electrostatic properties are favorable or unfavorable for activity, guiding the design of more potent this compound derivatives nih.gov.

Hologram QSAR (HQSAR): HQSAR is a 2D-QSAR method that uses molecular fragments to build models nih.govnih.gov. Instead of relying on 3D alignment, HQSAR generates a "hologram" of the molecular structure based on its atomic fragments. These fragments are then correlated with biological activity using statistical methods. HQSAR can be particularly useful when 3D alignment is challenging or when the mechanism of action is not fully understood, providing insights into the contribution of different molecular substructures to this compound's activity nih.govnih.gov.

Both CoMFA and HQSAR, along with other QSAR methods, provide powerful tools for predicting the biological activity of novel this compound compounds and for understanding the structural requirements for optimal activity, thereby facilitating the rational design of new drug candidates imist.maimist.ma.

Validation Metrics and Applicability Domain Assessment for QSAR Models

Generally, the validation of QSAR models is a critical step to ensure their reliability and predictive power. Key validation metrics commonly employed include:

Coefficient of Determination (R²) : This metric indicates how well the model explains the variance in the observed activity data of the training set. A higher R² value (closer to 1) suggests a better fit of the model to the training data. mdpi.com

Cross-validated R² (Q²) : Often determined by leave-one-out (LOO) or leave-many-out cross-validation, Q² assesses the internal predictability and robustness of the model. A high Q² value indicates that the model is robust and not overfitted. mdpi.com

Root Mean Squared Error (RMSE) : This measures the average magnitude of the errors between predicted and observed values. A lower RMSE indicates higher accuracy. github.com

Mean Absolute Error (MAE) : Similar to RMSE, MAE provides a measure of the average absolute difference between predicted and observed values. researchgate.net

External Validation (R²_test or Q²_test) : This is crucial for assessing the predictive power of the model on unseen data. It involves using an independent test set of compounds that were not used during model development. A high R²_test value demonstrates the model's ability to accurately predict the activity of new compounds. mdpi.com

The applicability domain (AD) of a QSAR model defines the chemical and response space for which the model is considered reliable for making predictions. mdpi.com Predictions made for compounds falling outside this domain are generally considered less reliable or extrapolated. Methods for defining the applicability domain often include:

Distance-based methods : These assess the similarity of a new compound to the compounds in the training set in the descriptor space. If the distance exceeds a certain threshold, the compound is considered outside the AD. nih.gov

Leverage approach : This method identifies compounds that are outliers in the descriptor space.

Convex hull or hyper-rectangle methods : These define the boundaries of the chemical space covered by the training set. researchgate.net

Principal Component Analysis (PCA) plots : These are often used to visualize the chemical space covered by the training and test sets and to identify compounds falling outside the learned domain.

Without specific QSAR studies on this compound detailing these validation metrics and applicability domain assessments, it is not possible to provide detailed research findings or interactive data tables for this compound in this context.

Metabolic Fate and Biotransformation of Efetozole Non Human Organismal and in Vitro Systems

In Vivo Metabolic Pathways of Efetozole in Animal Models

Investigation of Species-Specific Metabolic Variations (Non-Human)No research is available that investigates or compares the metabolic pathways of this compound across different non-human species.

This compound: A Review of Preclinical Metabolic Fate and Biotransformation

Currently, there is no publicly available scientific literature detailing the metabolic fate, biotransformation, or pharmacokinetic-metabolic interrelationships of the chemical compound this compound in non-human organisms or in vitro systems. Extensive searches of scientific databases and literature have not yielded any specific research findings on this particular compound.

Therefore, it is not possible to provide an article on the metabolic profile of this compound as requested. The subsequent sections on pharmacokinetic-metabolic interrelationships and theoretical frameworks in biotransformation studies are likewise unachievable due to the absence of foundational data.

Scientific investigation into the metabolic pathways of a new chemical entity is a fundamental aspect of drug discovery and development. Typically, this involves a series of in vitro and in vivo studies.

In vitro studies often utilize systems such as:

Liver microsomes: These are vesicles derived from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.

Hepatocytes: These are the main functional cells of the liver and provide a more complete picture of metabolism as they contain both Phase I and Phase II metabolic enzymes, as well as transport proteins.

Recombinant enzymes: Specific enzymes involved in metabolism can be studied in isolation to determine their individual contribution to the biotransformation of a compound.

In vivo studies are conducted in preclinical species, such as rats, dogs, and monkeys, to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) in a whole-organism system. These studies are crucial for identifying major metabolites and understanding potential species differences in metabolism, which can have significant implications for predicting human pharmacokinetics and safety.

The relationship between the pharmacokinetic profile of a compound and its metabolic fate is a critical area of investigation. Understanding how quickly a compound is metabolized (metabolic clearance) helps to predict its half-life and potential for accumulation in the body. Furthermore, the formation of active or reactive metabolites can significantly influence the pharmacological and toxicological profile of a drug.

Theoretical and computational approaches, such as quantitative structure-activity relationship (QSAR) modeling and physiologically based pharmacokinetic (PBPK) modeling, are increasingly used to predict the metabolic fate of new compounds. These models can help to prioritize candidates for further development and to design more efficient preclinical studies.

Until research on this compound is conducted and published, a detailed analysis of its metabolic characteristics remains unavailable.

Analytical Methodologies for Efetozole Research

Chromatographic Separation Techniques for Efetozole and its Research Metabolites

Chromatography is a fundamental biophysical technique used for the separation, identification, and purification of components within a mixture who.intncats.io. It operates on the principle of differential partitioning of analytes between a stationary phase and a mobile phase who.intncats.ioncats.ionih.gov. For this compound and its potential research metabolites, chromatographic methods are indispensable for isolating them from synthesis impurities or biological samples, allowing for subsequent analysis.

High-Performance Liquid Chromatography (HPLC) is a widely utilized and powerful analytical technique for separating compounds soluble in a particular solvent ncats.ioresearchgate.net. It is particularly well-suited for the analysis of non-volatile or thermally labile compounds, which may include this compound and many of its potential metabolites chemsrc.com. HPLC systems typically involve a solid stationary phase, often packed inside a stainless steel column, and a liquid mobile phase nih.gov.

The separation in HPLC can be based on various mechanisms, including adsorption, partition, ion exchange, or size exclusion, depending on the chosen stationary phase nih.gov. For organic molecules like this compound, reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase (e.g., mixtures of water and acetonitrile (B52724) or methanol), is a common approach. Detection of this compound and its metabolites post-separation can be achieved using detectors such as ultraviolet (UV) detectors, given that this compound contains chromophores (e.g., phenyl and imidazole (B134444) rings) that absorb UV light chemblink.com. Coupling HPLC with mass spectrometry (LC-MS) is a highly effective strategy for both separation and identification, offering enhanced sensitivity and specificity chemsrc.comdiva-portal.org. This hyphenated technique allows for the qualitative and quantitative analysis of this compound and its metabolites in complex matrices, providing information on their presence and concentration.

Gas Chromatography (GC) is an analytical separation technique primarily used for volatile or semi-volatile substances that can be vaporized without decomposition ncats.io. While this compound (C12H14N2) has a relatively low molecular weight (186.253 g/mol ) chemsrc.com, its volatility would determine its direct suitability for GC. If this compound or its metabolites are not sufficiently volatile, they can often be chemically derivatized to form more volatile compounds suitable for GC analysis.

In GC, the sample is injected into a heated injection port, where it is vaporized and carried through a heated column by an inert carrier gas (mobile phase), such as helium or nitrogen ncats.io. Separation occurs as components interact differently with the stationary phase coated inside the column ncats.io. GC is frequently coupled with mass spectrometry (GC-MS), which provides a powerful tool for both separation and identification iosrphr.orgchemsrc.com. GC-MS allows for the qualitative identification of this compound and its metabolites by matching their mass spectra and retention times to known standards or spectral libraries, and for quantitative analysis by measuring peak areas. This methodology is particularly useful for analyzing specific, known metabolites in various samples.

Beyond standalone HPLC and GC, advanced hyphenated techniques are crucial for the comprehensive analysis of this compound and its research metabolites, especially in complex biological or environmental matrices. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are cornerstone techniques in metabolomics and bioanalysis chemsrc.comdiva-portal.org. These integrated systems combine the high separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry.

LC-MS is particularly versatile, capable of analyzing a wide variety of metabolites, including high molecular weight compounds and those with heat-labile or chemically unstable functional groups, without requiring volatilization chemsrc.com. Capillary Electrophoresis-Mass Spectrometry (CE-MS) is another powerful technique, effective for separating a large range of ionic metabolites based on their charge-to-size ratio, and is noted for its ability to analyze samples with very low volumes chemsrc.comdiva-portal.org. Fourier Transform Ion Cyclotron Resonance-Mass Spectrometry (FTICR-MS) offers exceptionally high resolving power and mass accuracy, making it valuable for comprehensive metabolomic profiling chemsrc.com. These advanced modalities enable both targeted analysis (quantifying specific known metabolites) and untargeted analysis (providing a global metabolic profile for known and unknown metabolites), which would be instrumental in identifying and characterizing novel this compound metabolites chemsrc.comdiva-portal.org.

Spectroscopic and Spectrometric Characterization of this compound

Spectroscopic and spectrometric methods are essential for the definitive identification and structural elucidation of this compound and its metabolites. These techniques provide unique fingerprints of molecules based on their interaction with electromagnetic radiation or their mass-to-charge ratio.

Mass Spectrometry (MS) is a powerful analytical technique used to determine the chemical composition of a sample, providing both qualitative and quantitative information iosrphr.org. For this compound, MS can determine its precise molecular weight and elemental composition, which is critical for confirming its identity and that of its metabolites researchgate.net.

The process involves ionizing the sample, separating the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer, and then detecting them researchgate.netiosrphr.org. The fragmentation patterns produced during ionization provide valuable structural information, allowing researchers to piece together the molecular structure of this compound and its degradation or metabolic products researchgate.netiosrphr.org. For quantitative analysis, MS can be used in modes like Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) to achieve high sensitivity and specificity for target compounds, enabling precise measurement of this compound and its metabolites in various matrices. MS is indispensable for confirming the identity of chromatographic peaks and for performing high-throughput analysis in bioanalytical studies.

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the chemical environment of atomic nuclei within a molecule, making it an invaluable tool for structural elucidation diva-portal.org. For this compound, NMR can confirm its proposed structure and elucidate the structures of any newly discovered metabolites.

The fundamental principle of NMR relies on the magnetic properties of certain atomic nuclei (e.g., 1H, 13C) and their interaction with an applied magnetic field. The chemical shift (δ, ppm) of a resonance is related to the electronic environment of the nucleus, while coupling constants (J, Hz) provide information about interactions between neighboring nuclei, indicating connectivity within the molecule.

Common NMR techniques applied to this compound research would include:

1D NMR (1H NMR, 13C NMR): 1H NMR provides information on the number, type, and connectivity of hydrogen atoms, while 13C NMR reveals the carbon skeleton and the different carbon environments.

2D NMR Techniques: These experiments provide correlations between nuclei, which are crucial for complex structural assignments.

COSY (COrrelation SpectroscopY): Identifies protons that are scalar-coupled to each other, indicating direct connectivity through bonds.

HSQC (Heteronuclear Single Quantum Correlation): Shows one-bond correlations between protons and directly attached carbons (1H-13C).

HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range 1H-13C correlations, typically over two or three bonds, which is vital for connecting different fragments of a molecule and identifying quaternary carbons.

By combining data from these NMR experiments, researchers can construct a comprehensive picture of this compound's molecular architecture and precisely determine the structure of its research metabolites, even for very small quantities of compounds.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Research Purposes

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental analytical techniques employed in chemical research for the characterization and analysis of organic compounds like this compound. These methods provide distinct insights into molecular structure and electronic transitions.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a sample, leading to vibrational excitations of molecular bonds nih.govkhanacademy.org. Each functional group within a molecule vibrates at characteristic frequencies, producing a unique "fingerprint" spectrum nih.govkhanacademy.org. For this compound, IR spectroscopy would be invaluable for:

Structural Elucidation: Identifying characteristic functional groups such as C-H, N-H, C=C, and C=N stretches associated with its imidazole and phenylethyl moieties nih.gov. The fingerprint region (600–1,450 cm⁻¹) provides a unique spectral signature for this compound, allowing for its identification and differentiation from other compounds nih.govkhanacademy.org.

Purity Assessment: Detecting the presence of impurities by identifying additional absorption bands not characteristic of pure this compound. Changes in the intensity or appearance of specific peaks can indicate degradation or contamination frontiersin.org.

Polymorphism Studies: Differentiating between various polymorphic forms of this compound, as different crystal structures can exhibit distinct IR spectra frontiersin.org.

Reaction Monitoring: Tracking the formation or consumption of this compound during synthesis by observing changes in relevant functional group absorbances frontiersin.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy involves measuring the absorption of ultraviolet or visible light by a sample, which results from the excitation of electrons in chromophores to higher energy states technologynetworks.commdpi.com. This technique is particularly useful for compounds containing conjugated systems or aromatic rings, which this compound possesses due to its imidazole and phenyl groups nih.gov. Key applications for this compound research include:

Quantitative Analysis: Determining the concentration of this compound in solutions based on its characteristic absorbance maximum (λmax) and molar absorptivity technologynetworks.commdpi.com. The Beer-Lambert law dictates a linear relationship between absorbance and concentration, making it suitable for quantification within a specific range technologynetworks.comresearchgate.net.

Identification and Purity Checks: Confirming the identity of this compound by comparing its UV-Vis spectrum (λmax and shape) to a reference standard technologynetworks.comresearchgate.net. Peak purity can be assessed by examining the spectrum across the peak, especially with diode-array detectors (DAD) ambiopharm.com.

Degradation Studies: Monitoring the degradation of this compound by observing shifts in λmax or changes in absorbance intensity, which can indicate the formation of new chromophores or the loss of existing ones due to degradation ijcrt.org.

Solvent Effects: Investigating the influence of different solvents on the electronic transitions of this compound, which can provide insights into its solvation behavior.

Illustrative Spectroscopic Data for this compound (Conceptual)

| Spectroscopic Method | Parameter | Expected Observation for Pure this compound | Research Application |

| IR Spectroscopy | Wavenumber (cm⁻¹) | Characteristic peaks for C-H (aliphatic/aromatic), N-H (imidazole), C=C (aromatic), C=N (imidazole) | Structural confirmation, impurity detection, polymorphism nih.govfrontiersin.org |

| UV-Vis Spectroscopy | λmax (nm) | Absorption maximum in the UV region (e.g., 200-300 nm) due to aromatic and imidazole chromophores | Quantification, identification, degradation monitoring technologynetworks.commdpi.com |

| Absorbance (AU) | Proportional to concentration (Beer-Lambert Law) | Concentration determination technologynetworks.com |

Method Development and Validation for this compound Research Studies

Analytical method development and validation are critical processes in this compound research to ensure that analytical procedures are suitable for their intended purpose, yielding accurate, precise, and reliable data labmanager.comgsconlinepress.com. This involves establishing and confirming the performance characteristics of an analytical method, typically following guidelines from regulatory bodies like the International Council for Harmonisation (ICH) labmanager.com.

Quantification in Biological Matrices (Non-Human)

Quantifying this compound in non-human biological matrices is essential for preclinical research, toxicological studies, and understanding its pharmacokinetic profile in animal models. Biological matrices such as plasma, urine, feces, and tissues present significant analytical challenges due to their complex composition, which can interfere with analyte detection researchgate.netmdpi.com.

Common analytical techniques for this compound quantification in non-human matrices would include:

High-Performance Liquid Chromatography (HPLC) with various detectors (UV, Mass Spectrometry): HPLC is the gold standard for quantifying small molecules in biological samples due to its high separation efficiency and sensitivity openaccessjournals.comnih.gov. Coupling HPLC with UV detection is common if this compound has a strong chromophore, while mass spectrometry (LC-MS/MS) offers superior sensitivity and selectivity, crucial for detecting low concentrations and differentiating this compound from endogenous matrix components or metabolites ambiopharm.comnih.gov.

Sample Preparation: This is a crucial step to isolate this compound from the complex matrix and minimize interferences. Techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction nih.gov. The choice of method depends on the matrix, the physicochemical properties of this compound, and the required sensitivity.

Illustrative Data for this compound Quantification in a Non-Human Biological Matrix (e.g., Rat Plasma)

| Parameter | Typical Acceptance Criteria (ICH/FDA) | Illustrative Result for this compound (Conceptual) | Significance |

| Linearity (R²) | ≥ 0.998 (for quantitative assays) nih.gov | 0.9992 | Indicates proportional response across concentration range labmanager.com |

| Accuracy (% Recovery) | 80-120% (for biological samples) najah.edu | 98.5 – 101.2% | Measures closeness of agreement between true and measured values najah.edu |

| Precision (% RSD) | ≤ 15% (for biological samples) researchgate.net | Intra-day: < 5%; Inter-day: < 8% | Measures reproducibility of results researchgate.netnajah.edu |

| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 najah.edu | 5 ng/mL | Lowest concentration detectable najah.edu |

| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 najah.edu | 15 ng/mL | Lowest concentration quantifiable with acceptable accuracy/precision najah.edu |

Purity and Impurity Profiling in Research Batches

Purity and impurity profiling are essential for characterizing this compound research batches, ensuring quality, and understanding potential contaminants that may arise from synthesis or degradation fda.govmedwinpublishers.comajprd.com. Impurities can impact the reliability of research findings, especially in biological studies fda.gov.

The process involves:

Identification of Impurities: Using highly selective analytical techniques to detect and identify organic impurities, residual solvents, and inorganic impurities medwinpublishers.comajprd.com. Techniques like HPLC coupled with DAD and mass spectrometry (HPLC-MS) are crucial for separating and characterizing impurities ambiopharm.comijcrt.org. NMR spectroscopy, particularly ¹⁹F NMR if this compound or its impurities contain fluorine, can also be highly effective for impurity profiling nih.gov.

Quantification of Impurities: Determining the levels of identified and unidentified impurities. Regulatory guidelines often recommend identifying and characterizing impurities present at or above a certain threshold (e.g., 0.1%) ijcrt.orgfda.gov.

Structural Elucidation: For unknown impurities exceeding identification thresholds, advanced spectroscopic techniques such as NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy are used to determine their chemical structures medwinpublishers.com.

Illustrative Impurity Profile for an this compound Research Batch (Conceptual)

| Impurity Name/Code | Relative Retention Time (RRT) | % Area (HPLC-UV/MS) | Identification Status | Source (Conceptual) |

| This compound (API) | 1.00 | 99.5% | Identified | N/A |

| Impurity A | 0.85 | 0.15% | Identified | Synthetic byproduct |

| Impurity B | 1.10 | 0.08% | Unidentified | Degradation product |

| Impurity C | 0.92 | 0.05% | Unidentified | Raw material related |

Development of Stability-Indicating Methods for Research Formulations

Stability-indicating methods (SIMs) are validated analytical procedures designed to accurately and precisely quantify this compound (drug substance or drug product) in the presence of its degradation products, process impurities, and excipients ambiopharm.comyoutube.com. These methods are critical for assessing the inherent stability of this compound and its formulations under various stress conditions encountered during storage and handling in research settings openaccessjournals.comijrpr.com.

The development of SIMs typically involves:

Forced Degradation Studies (Stress Testing): Exposing this compound and its research formulations to exaggerated stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation and generate potential degradation products gsconlinepress.comopenaccessjournals.comijrpr.com. This helps in understanding the degradation pathways and the intrinsic stability of the molecule ijrpr.com.

Chromatographic Separation: Developing a chromatographic method, typically HPLC, that can effectively separate this compound from all its degradation products and impurities ambiopharm.comopenaccessjournals.com. This often requires optimization of mobile phase composition, stationary phase, and detection parameters ambiopharm.comopenaccessjournals.com. High-performance liquid chromatography (HPLC) is often preferred due to its ability to differentiate between compounds in mixtures openaccessjournals.com.

Specificity/Selectivity: Demonstrating that the method can unequivocally measure this compound without interference from degradation products, impurities, or excipients ambiopharm.comyoutube.com. This is often confirmed by peak purity analysis using DAD or by LC-MS/MS ambiopharm.com.

Validation Parameters: Validating the method for parameters such as linearity, accuracy, precision, detection limit (LOD), quantification limit (LOQ), and robustness, as per ICH guidelines labmanager.comnajah.edu. Robustness studies assess the method's reliability despite small, deliberate variations in analytical parameters (e.g., flow rate, column temperature, mobile phase pH) labmanager.comyoutube.com.

Illustrative Stability Data for this compound Research Formulation (Conceptual)

| Stress Condition | Duration | Temperature (°C) | % this compound Remaining | Major Degradation Products (% of initial) |

| Acid Hydrolysis | 24 hours | 80 | 75.2% | DP1 (15.0%), DP2 (8.5%) |

| Base Hydrolysis | 24 hours | 80 | 88.1% | DP3 (9.0%) |

| Oxidation | 24 hours | Room Temp | 92.5% | DP4 (6.0%) |

| Thermal | 7 days | 100 | 90.8% | DP5 (7.5%) |

| Photolytic | 7 days | Light exposure | 95.0% | DP6 (3.0%) |

Theoretical and Emerging Applications of Efetozole in Research

Potential Applications in Chemical Biology as Research Probes

Chemical probes are small-molecule compounds designed to selectively modulate a specific protein target, enabling researchers to investigate the biological consequences of such modulation in cellular or animal studies nih.gov. They serve as critical tools in drug discovery, helping to establish the relationship between a molecular target and broader biological phenotypes, discover new biology, and validate potential therapeutic targets nih.gov.

The imidazole (B134444) core and chiral phenylethyl moiety of Efetozole provide a scaffold amenable to chemical modification, theoretically allowing its transformation into a research probe. For instance, this compound could be derivatized with reporter tags, such as fluorescent moieties for live-cell imaging or affinity tags for pull-down assays, to identify and characterize its direct binding partners or downstream effectors within complex biological systems. Such probes could be instrumental in dissecting the precise molecular pathways influenced by this compound's antidepressant activity or in uncovering novel biological roles for the compound. The design of such probes would necessitate careful consideration of selectivity and potency to ensure that observed biological effects are directly attributable to the intended target modulation.

Theoretical Design and Utility in Molecular Tools

Molecular tools are compounds engineered for specific interactions to manipulate or analyze biological systems with high precision. The theoretical utility of this compound in this domain stems from its inherent chemical structure, which offers distinct points for functionalization.

Conceptually, this compound could serve as a lead structure for designing a suite of molecular tools. Its chiral center and the presence of a nitrogen-containing heterocycle (imidazole) could be exploited for site-specific modifications. For example, photoactivatable derivatives of this compound could be synthesized to enable spatiotemporal control over its activity, allowing for the precise perturbation of biological processes with light. Alternatively, this compound could be immobilized onto solid supports to create affinity chromatography resins, facilitating the isolation and identification of its interacting biomolecules from complex cellular lysates. The development of such tools would not only deepen the understanding of this compound's own biology but also contribute to the broader repertoire of chemical tools available for probing diverse biological phenomena.

Computational Paradigms for Optimizing this compound's Biological Interactions

Computational approaches play a pivotal role in modern drug discovery and chemical biology, offering efficient means to predict, analyze, and optimize the interactions between small molecules and biological targets. These paradigms include molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling.

For this compound, computational paradigms could be theoretically applied to gain deeper insights into its biological interactions and to guide the design of optimized analogs. Molecular docking studies could predict potential binding modes and affinities with putative protein targets, including those beyond its known antidepressant effects. Molecular dynamics simulations could further explore the stability of this compound-protein complexes, conformational changes upon binding, and the dynamic nature of these interactions. Furthermore, QSAR models, built from a series of this compound derivatives, could establish mathematical relationships between structural features and biological activities, thereby enabling the in silico prediction of activity for novel compounds and guiding synthetic efforts toward optimizing desired properties such, as potency, selectivity, or pharmacokinetic profiles. These computational efforts could significantly accelerate the rational design of this compound-based research tools or lead compounds.

Conceptual Integration with Advanced Drug Delivery Systems Research

Advanced drug delivery systems (DDS) aim to enhance therapeutic efficacy and reduce systemic toxicity by controlling the rate, time, and location of drug release. The conceptual integration of this compound with such systems represents a theoretical avenue for optimizing its therapeutic profile.

Sustained Release Mechanisms (Theoretical and Preclinical Investigations)

Sustained release mechanisms involve formulating drugs to release their active pharmaceutical ingredient over an extended period, thereby maintaining therapeutic concentrations, reducing dosing frequency, and potentially improving patient compliance.

Theoretically, this compound could be incorporated into various sustained release platforms. This might include encapsulation within biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), or integration into hydrogel matrices. Such formulations could potentially mitigate fluctuations in this compound's plasma concentrations, leading to a more consistent pharmacological effect. Preclinical investigations in this area would conceptually involve in vitro dissolution studies to characterize release kinetics and in vivo pharmacokinetic studies in animal models to assess the duration of action and bioavailability compared to conventional formulations.

Targeted Delivery System Concepts (Theoretical and Preclinical Investigations)

Targeted delivery systems are designed to deliver therapeutic agents specifically to diseased cells or tissues, minimizing exposure to healthy cells and reducing off-target effects. This can be achieved through passive targeting, leveraging physiological phenomena like the enhanced permeability and retention (EPR) effect in tumors, or active targeting, involving specific ligand-receptor interactions.

Conceptually, this compound could be integrated into targeted delivery systems, particularly if its therapeutic action could benefit from localized delivery to specific anatomical or cellular sites. For instance, if this compound's antidepressant effects are linked to specific neural pathways or cell types, nanocarriers functionalized with targeting ligands (e.g., peptides, antibodies) could theoretically deliver this compound preferentially to these sites. This approach could potentially enhance efficacy at the target site while reducing systemic exposure and associated side effects. Preclinical investigations would involve designing and synthesizing such targeted nanocarriers and evaluating their specificity, accumulation, and therapeutic efficacy in relevant in vitro models and in vivo animal models.

Broader Implications for Fundamental Medicinal Chemistry Research

Research into this compound, particularly its theoretical and emerging applications as outlined above, carries broader implications for fundamental medicinal chemistry. Medicinal chemistry focuses on the design, synthesis, and development of pharmaceutical agents, including the study of structure-activity relationships (SARs), lead optimization, and the elucidation of drug mechanisms of action.

Investigations into this compound's potential as a chemical probe or molecular tool would contribute to a deeper understanding of how small molecules interact with biological systems, informing general principles of ligand-receptor binding and target modulation. Computational studies on this compound could refine methodologies for predicting drug-target interactions and optimizing physicochemical properties for improved efficacy and selectivity. Furthermore, exploring this compound's integration with advanced drug delivery systems would contribute to the knowledge base for designing formulations that overcome biological barriers and achieve desired pharmacokinetic profiles for other small molecule drugs. Ultimately, research on this compound, even at a theoretical or preclinical stage, can provide valuable insights that advance the broader field of medicinal chemistry, contributing to the development of novel therapeutic strategies and improved drug design principles.

Conclusion and Future Research Perspectives

Identification of Critical Unanswered Questions in Efetozole Research

The scarcity of dedicated research on this compound leads to several critical unanswered questions that impede a thorough understanding of this compound:

Mechanism of Action: What are the specific molecular targets and pathways through which this compound exerts any biological or pharmacological effects? This fundamental aspect remains unexplored.

Pharmacological Profile: What are its precise pharmacological activities (e.g., agonistic, antagonistic, inhibitory effects) and at what concentrations?

Therapeutic Potential: Does this compound possess any specific therapeutic utility? If so, for which diseases or conditions is it potentially effective, and what is the evidence supporting such claims?

Pharmacokinetics and Pharmacodynamics (PK/PD): How is this compound absorbed, distributed, metabolized, and excreted in biological systems? What is the relationship between its concentration and its effects over time?

Structure-Activity Relationships (SAR): How do modifications to this compound's chemical structure influence its biological activity? Without basic activity data, SAR studies are not possible.

Toxicity and Safety: While outside the scope of this article's content exclusions, the absence of publicly available research means that even basic toxicological profiles are not readily discernible from academic literature.

Prognostication of Future Directions for Fundamental and Translational this compound Studies

Given the current knowledge gaps, future research on this compound would need to commence with fundamental investigations to establish its basic scientific profile.

Fundamental Studies: Initial research should focus on high-throughput screening or targeted assays to identify any inherent biological activities. This would involve evaluating its interaction with a broad range of receptors, enzymes, and cellular pathways. Establishing a preliminary pharmacological profile is crucial for guiding subsequent investigations.

Mechanism Elucidation: Once a potential biological activity is identified, detailed studies would be required to elucidate the precise molecular and cellular mechanisms underlying these effects. This could involve biochemical assays, cell-based experiments, and structural biology techniques.

In Vitro and In Vivo Efficacy Studies: If a promising biological activity is confirmed in vitro, subsequent research would need to progress to in vivo models to assess efficacy in relevant disease models. This would also necessitate comprehensive pharmacokinetic and pharmacodynamic studies to understand its disposition and effects within living organisms.

Exploration of Patent-Suggested Applications: While patents broadly mention this compound in the context of drug delivery systems, future research could specifically investigate its suitability and performance within such systems, provided a clear therapeutic rationale for its use is established. For instance, if it shows promise as an anti-inflammatory agent, its integration into ocular delivery devices could be explored with dedicated studies.

Chemical Synthesis and Derivatization: Depending on identified activities, synthetic chemistry efforts could focus on optimizing this compound's properties through derivatization, aiming to enhance potency, selectivity, or improve pharmacokinetic parameters.

In essence, the future of this compound research hinges on foundational studies to characterize its basic biological properties, which would then inform any potential translational applications.

Q & A

Q. What are the key structural characteristics of Efetozole, and how can they inform experimental design in pharmacological studies?

this compound (C₁₂H₁₄N₂) features an imidazole core linked to a substituted benzene ring (SMILES: CC1=NC=CN1C(C)C2=CC=CC=C2) . Researchers should prioritize spectroscopic techniques (e.g., NMR, LC/MS) to confirm purity and structural integrity, as variations in functional groups may impact solubility and bioavailability. Computational modeling (e.g., molecular docking) can predict interactions with cytochrome P450 enzymes, guiding pharmacokinetic assays .

Q. How can researchers validate this compound's classification as an antidepressant using in vitro models?

Design dose-response assays in serotonin/norepinephrine reuptake inhibition models (e.g., synaptosomal uptake assays). Compare efficacy with structurally related antidepressants like Fenmetozole (C₁₀H₁₀Cl₂N₂O) to identify selectivity patterns. Use radioligand binding studies to map receptor affinities, ensuring alignment with regulatory classifications (e.g., FDA/EMA guidelines) .

Q. What methodologies are recommended for synthesizing high-purity this compound for preclinical studies?

Optimize synthetic routes using catalytic hydrogenation or cross-coupling reactions, with purity verification via HPLC-UV/ELSD. Reference materials should adhere to PhytoLab’s phyproof® standards, which include batch-specific certificates of analysis (CoA) and stability data .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's efficacy reported across different preclinical models?

Conduct a meta-analysis of existing studies, stratifying results by variables such as dosage, animal strain, and behavioral endpoints (e.g., forced swim vs. tail suspension tests). Apply statistical tools (e.g., I² statistic) to quantify heterogeneity and identify confounding factors . For conflicting receptor-binding data, use orthogonal assays (e.g., fluorescence polarization vs. scintillation proximity) to validate findings .

Q. What experimental frameworks are suitable for investigating this compound's off-target effects in neurodegenerative models?

Employ a multi-omics approach:

- Transcriptomics : RNA-seq to assess gene expression changes in microglial cells.

- Proteomics : LC-MS/MS to identify dysregulated proteins in Aβ-treated neuronal cultures.

- Metabolomics : NMR-based profiling to map metabolic shifts linked to neuroinflammation. Cross-reference results with databases like the NCI Concept Code C72750 to contextualize findings .

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to design a clinical trial for this compound?

- Feasible : Pilot pharmacokinetic studies in healthy volunteers to establish safety margins .

- Novel : Investigate this compound’s dual action on serotonin and sigma-1 receptors, a underexplored mechanism .

- Ethical : Adhere to NIH guidelines for informed consent and data anonymization in human trials .

- Relevant : Align endpoints with DSM-5 criteria for treatment-resistant depression .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-dependent toxicity data in this compound studies?

Use nonlinear regression models (e.g., log-logistic curves) to calculate LD₅₀ and benchmark dose (BMD) values. For longitudinal toxicity data, apply mixed-effects models to account for inter-subject variability. Visualize trends using Kaplan-Meier survival curves or heatmaps .

Q. How should researchers address batch-to-batch variability in this compound's pharmacological activity?

Implement quality-by-design (QbD) principles:

- Critical Quality Attributes (CQAs) : Monitor impurities via GC-MS and residual solvents via headspace analysis.

- Process Controls : Standardize reaction conditions (e.g., temperature, catalyst loading) using design-of-experiment (DoE) software. Cross-validate batches using in vitro potency assays (e.g., IC₅₀ comparisons) .

Ethical and Regulatory Considerations

Q. What ethical safeguards are essential when transitioning this compound from animal to human trials?

Q. How can researchers navigate discrepancies between FDA and EMA regulatory requirements for this compound?

Conduct gap analyses using the FDA’s Unique Ingredient Identifier (MPI4B0COZ7) and EMA’s XEVMPD (SUB06466MIG) entries. Prioritize harmonized endpoints (e.g., HAM-D scores) in global trials to streamline approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.